Methanofuran

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

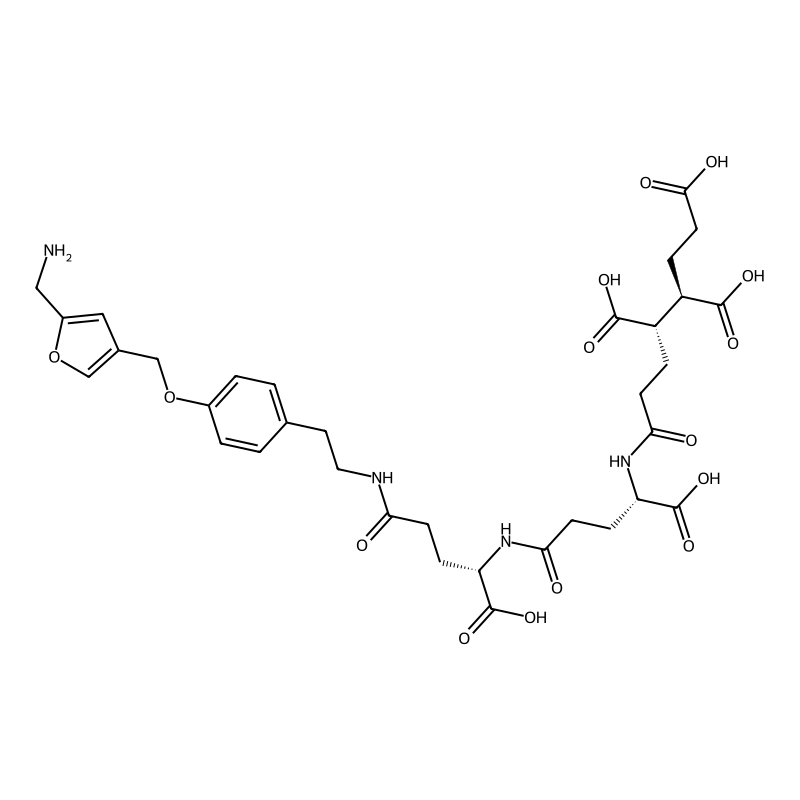

Methanofuran (MFR) is a specialized coenzyme essential for the initial step of methanogenesis, the biological production of methane. Its core chemical structure features a 2-aminomethylfuran linked to a phenoxy group, which serves as the reactive site. In the metabolic pathway, MFR acts as the primary acceptor of a one-carbon (C1) unit from carbon dioxide, forming N-formylmethanofuran. This initial activation step is a prerequisite for the subsequent reduction of the C1 unit to methane. Structurally distinct variants of methanofuran, differing in their side-chain modifications, exist across various species of methanogenic archaea.

References

- [1] Graham, D. E., & White, R. H. (2012). Identification of the Final Two Genes Functioning in Methanofuran Biosynthesis in Methanocaldococcus jannaschii. Journal of Bacteriology, 194(13), 3429–3436.

- [2] Zhou, Y., et al. (2014). Identification of Structurally Diverse Methanofuran Coenzymes in Methanococcales That Are Both N-Formylated and N-Acetylated. Biochemistry, 53(39), 6156–6167.

- [3] Leigh, J. A., Rinehart, K. L., Jr, & Wolfe, R. S. (1985). Methanofuran (carbon dioxide reduction factor), a formyl carrier in methane production from carbon dioxide in Methanobacterium. Biochemistry, 24(4), 995–999.

- [4] Thauer, R. K. (1998). Biochemistry of methanogenesis: a tribute to Marjory Stephenson. Microbiology, 144(9), 2377–2406.

- [6] Costa, K. C., & Leigh, J. A. (2014). Metabolic versatility in methanogens. Current opinion in biotechnology, 29, 70-75.

- [12] Wikipedia contributors. (2024, April 16). Methanogenesis. In Wikipedia, The Free Encyclopedia.

- [14] Wikipedia contributors. (2023, May 27). Methanofuran. In Wikipedia, The Free Encyclopedia.

- [15] Wikipedia contributors. (2023, May 27). Formylmethanofuran dehydrogenase. In Wikipedia, The Free Encyclopedia.

Attempting to substitute Methanofuran with other C1-carrying coenzymes or simpler formyl donors in relevant biochemical assays will lead to process failure. The methanogenesis pathway is strictly sequential; Methanofuran is the required initial CO2 acceptor, and its product, formyl-MFR, is the specific substrate for the next enzyme that transfers the formyl group to tetrahydromethanopterin (H4MPT). H4MPT cannot replace MFR in the initial CO2 fixation step, and MFR cannot perform the functions of H4MPT downstream. Furthermore, the key enzyme, formylmethanofuran dehydrogenase, exhibits exceptionally high substrate specificity. Simpler and more common laboratory reagents like formate or formamide are either not processed or are processed at rates that are orders of magnitude lower than with Methanofuran, making them unsuitable for reconstitution, kinetic, or assay development purposes.

References

- [4] Thauer, R. K. (1998). Biochemistry of methanogenesis: a tribute to Marjory Stephenson. Microbiology, 144(9), 2377–2406.

- [6] Costa, K. C., & Leigh, J. A. (2014). Metabolic versatility in methanogens. Current opinion in biotechnology, 29, 70-75.

- [8] Leigh, J. A., & Wolfe, R. S. (1986). The role of formylmethanofuran:tetrahydromethanopterin formyltransferase in methanogenesis from carbon dioxide. The Journal of biological chemistry, 261(35), 16167–16173.

- [9] Belyaev, S. S., et al. (1994). Formylmethanofuran dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins. European Journal of Biochemistry, 220(2), 477–484.

- [10] Donnelly, M. I., & Wolfe, R. S. (1986). The role of formylmethanofuran: tetrahydromethanopterin formyltransferase in methanogenesis from carbon dioxide. The Journal of biological chemistry, 261(35), 16167–16173.

Exceptional Substrate Specificity: Outperforms Common Formyl Donors by up to 1000-fold

The tungsten-containing formylmethanofuran dehydrogenases from *Methanobacterium thermoautotrophicum* and *M. wolfei* are strictly specific for N-formylmethanofuran. Even the more permissive molybdenum-containing enzyme from *Methanosarcina barkeri* shows dramatically lower activity with potential substitutes. Its relative activity with N-furfurylformamide is only 11%, while activity with formate is 1%, N-methylformamide is 0.2%, and formamide is just 0.1% compared to N-formylmethanofuran (100%).

| Evidence Dimension | Relative enzymatic activity (Vmax) |

| Target Compound Data | 100% (as N-formylmethanofuran) |

| Comparator Or Baseline | Formamide: 0.1%; Formate: 1% |

| Quantified Difference | 100x to 1000x greater activity than common substitutes. |

| Conditions | Assay of purified molybdenum-containing formylmethanofuran dehydrogenase from *Methanosarcina barkeri*. |

Procuring Methanofuran is mandatory for obtaining physiologically relevant rates and avoiding experimental failure when studying formylmethanofuran dehydrogenase or related enzymes.

Irreplaceable Sequential Role: Indispensable for the First Step of CO2 Reduction Pathway

Methanofuran's function is defined by its position in the C1 transfer chain. It is the specific substrate for formylmethanofuran dehydrogenase, which reduces CO2 to a formyl group bound to MFR. This product, formyl-MFR, is then the sole substrate for the next enzyme, formylmethanofuran:tetrahydromethanopterin formyltransferase, which transfers the formyl group to H4MPT. This established sequential process confirms that MFR and H4MPT are not interchangeable; both must be present to reconstitute this segment of the methanogenic cycle.

| Evidence Dimension | Metabolic pathway position |

| Target Compound Data | Position 1: CO2 acceptor to form Formyl-MFR. |

| Comparator Or Baseline | Tetrahydromethanopterin (H4MPT): Position 2: Acceptor of formyl group from Formyl-MFR. |

| Quantified Difference | Functionally distinct and non-interchangeable roles in a mandatory sequence. |

| Conditions | Conserved biochemical pathway of methanogenesis from CO2 across diverse methanogens. |

For any in vitro study aiming to reconstitute the initial steps of methanogenesis, MFR is a non-negotiable starting material, not a substitutable C1 carrier.

Structural Variation Linked to Species Origin: Implications for Reproducibility

The precise chemical structure of Methanofuran is not uniform across all methanogens; variations occur in the side chain attached to the core structure. For example, the MFR in *Methanothermobacter thermoautotrophicus* (MFR-a) differs from that in *Methanosarcina barkeri* (MFR-b, with a polyglutamyl side chain) and *Methanocaldococcus jannaschii* (MFR-d, with a long tail of 7-12 glutamates). These structural differences can influence enzyme binding affinity and kinetics.

| Evidence Dimension | Side-chain structure |

| Target Compound Data | Species-specific side chains (e.g., tricarboxyheptanoyl, poly-γ-glutamyl). |

| Comparator Or Baseline | A single, generic MFR structure used across all systems. |

| Quantified Difference | Qualitative structural differences between MFR variants from different archaeal species. |

| Conditions | Structural characterization of MFR isolated from different methanogenic species. |

To ensure experimental reproducibility and biological relevance, researchers should procure a Methanofuran standard that structurally matches the coenzyme from their specific organism or enzyme of study.

Kinetic Characterization of Formylmethanofuran Dehydrogenase

Due to the enzyme's extremely high specificity, purified Methanofuran is the only appropriate substrate for determining key kinetic parameters (Km, Vmax, kcat) of formylmethanofuran dehydrogenase from various archaeal sources. Using generic substitutes like formamide would yield misleading or non-existent results.

In Vitro Reconstitution of the CO2 Fixation Pathway

Essential for studies that reconstruct the initial steps of the methanogenic C1 cycle in a cell-free system. Reconstitution requires both Methanofuran and tetrahydromethanopterin to demonstrate the sequential transfer of the formyl group, making MFR an indispensable starting component for pathway analysis.

Development of High-Throughput Enzyme Assays

Serves as the specific substrate for developing and validating assays to screen for inhibitors or modulators of formylmethanofuran dehydrogenase or formyltransferase. Its specificity ensures a low-background, high-signal assay window that cannot be achieved with less specific C1 donors.

Analytical Standard for Quantifying Endogenous Coenzymes

A purified, well-characterized Methanofuran standard is required for developing analytical methods (e.g., LC-MS) to accurately quantify the endogenous levels of different methanofuran variants in cell extracts of various methanogenic archaea.

References

- [1] Belyaev, S. S., et al. (1994). Formylmethanofuran dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins. European Journal of Biochemistry, 220(2), 477–484.

- [2] Leigh, J. A., & Wolfe, R. S. (1986). The role of formylmethanofuran:tetrahydromethanopterin formyltransferase in methanogenesis from carbon dioxide. The Journal of biological chemistry, 261(35), 16167–16173.

- [3] Zhou, Y., et al. (2014). Identification of Structurally Diverse Methanofuran Coenzymes in Methanococcales That Are Both N-Formylated and N-Acetylated. Biochemistry, 53(39), 6156–6167.

XLogP3

Wikipedia

Dates

Explore Compound Types